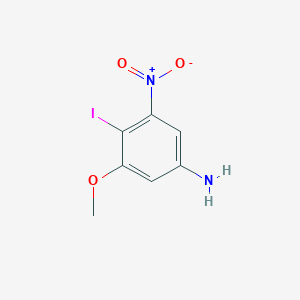
4-Iodo-3-methoxy-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-methoxy-5-nitroaniline is an organic compound with the molecular formula C7H7IN2O3 It is a derivative of aniline, featuring an iodine atom, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methoxy-5-nitroaniline typically involves multiple steps. One common method starts with the nitration of 4-iodo-3-methoxyaniline to introduce the nitro group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-methoxy-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4-Iodo-3-methoxy-5-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Iodo-3-methoxy-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-3-methoxy-5-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine and methoxy groups also contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3-nitroaniline: Lacks the methoxy group, leading to different chemical properties and reactivity.
4-Chloro-3-methoxy-5-nitroaniline:
4-Bromo-3-methoxy-5-nitroaniline: Similar structure but with bromine instead of iodine, leading to variations in chemical behavior.
Uniqueness
4-Iodo-3-methoxy-5-nitroaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for specific applications in organic synthesis and medicinal chemistry. The combination of the methoxy and nitro groups further enhances its versatility as a chemical intermediate .
Properties
Molecular Formula |
C7H7IN2O3 |
|---|---|
Molecular Weight |
294.05 g/mol |
IUPAC Name |
4-iodo-3-methoxy-5-nitroaniline |
InChI |
InChI=1S/C7H7IN2O3/c1-13-6-3-4(9)2-5(7(6)8)10(11)12/h2-3H,9H2,1H3 |
InChI Key |
NYAMJVRIZDMRMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1I)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


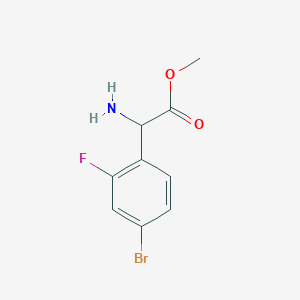
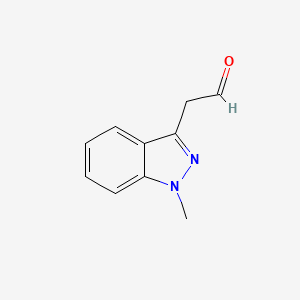
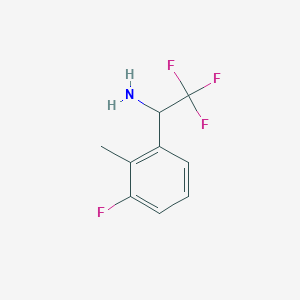
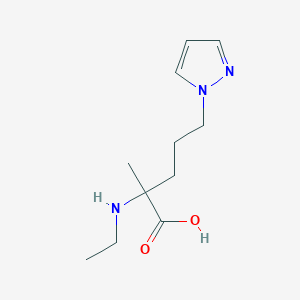
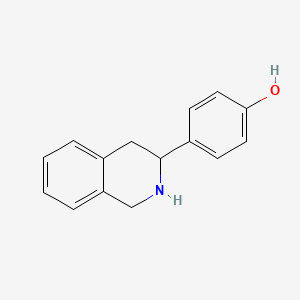
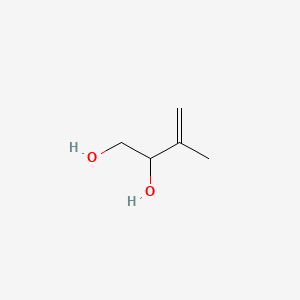
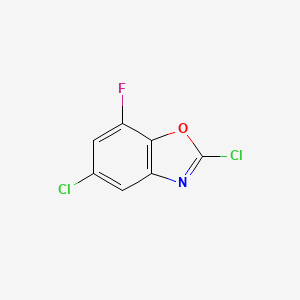
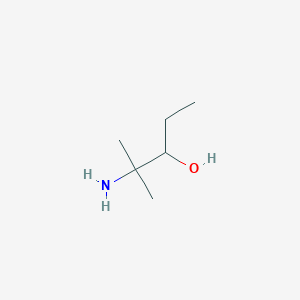
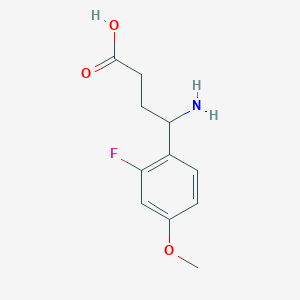
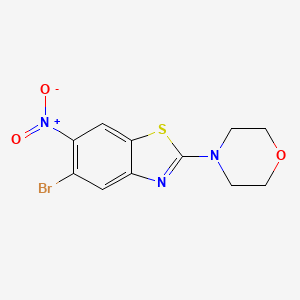
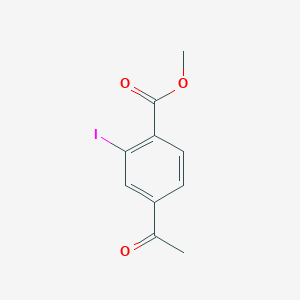
![2-Amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13553999.png)
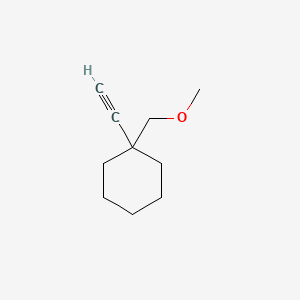
![Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B13554013.png)
